N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide
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Description
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide, due to its structural resemblance with pyrimidinone derivatives, might exhibit antimicrobial and antifungal activities. For instance, pyrimidinones and oxazinones derivatives have shown significant antibacterial and antifungal properties, comparable to reference drugs like streptomycin and fusidic acid. These compounds are synthesized using various starting materials, including citrazinic acid, and have demonstrated efficacy in combating microbial infections (Hossan et al., 2012).
Antineoplastic Activities
Compounds structurally related to this compound, such as flumatinib, have been explored for their antineoplastic (anti-cancer) properties, particularly in the treatment of chronic myelogenous leukemia (CML). Flumatinib, an antineoplastic tyrosine kinase inhibitor, has undergone clinical trials, revealing its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, producing various metabolites. This insight into flumatinib's metabolism might provide valuable information for similar compounds' pharmacokinetic profiles and therapeutic potential (Gong et al., 2010).
Properties
IUPAC Name |
N-methyl-N-[2-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15-5-7-18(8-6-15)23-21-22-16(2)13-19(24-21)26-9-11-27(12-10-26)20(29)14-25(4)17(3)28/h5-8,13H,9-12,14H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYNMIZLIUAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)CN(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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